2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one
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Overview
Description
2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines a naphthalene ring with a pyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one typically involves multiple steps. One common method starts with the preparation of 2-butoxynaphthalene through a nucleophilic substitution reaction. This involves reacting 2-naphthol with an alkyl halide, such as n-butyl bromide, in the presence of a base like sodium methoxide . The resulting 2-butoxynaphthalene is then subjected to further reactions to introduce the ethenyl and pyrimidinone groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a fully saturated derivative.
Scientific Research Applications
2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which 2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one exerts its effects depends on its interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
2-butoxynaphthalene: Shares the naphthalene ring but lacks the pyrimidinone moiety.
6-hydroxy-5-nitropyrimidin-4(3H)-one: Contains the pyrimidinone structure but lacks the naphthalene ring.
Uniqueness
What sets 2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one apart is its combination of both the naphthalene and pyrimidinone structures, which may confer unique properties in terms of reactivity and biological activity.
Properties
IUPAC Name |
2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-2-3-12-28-16-10-8-13-6-4-5-7-14(13)15(16)9-11-17-21-19(24)18(23(26)27)20(25)22-17/h4-11H,2-3,12H2,1H3,(H2,21,22,24,25)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXJKDHUCBDLSF-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C2=CC=CC=C2C=C1)C=CC3=NC(=C(C(=O)N3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C2=CC=CC=C2C=C1)/C=C/C3=NC(=C(C(=O)N3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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